molecular formula C11H12O5 B13478658 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid

3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13478658
M. Wt: 224.21 g/mol
InChI Key: YPQJUBWFMDIBMA-UHFFFAOYSA-N
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Description

3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C11H12O5 It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, and a keto group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2,6-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-catalyzed reactions involving keto acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the methoxy groups can influence its reactivity and binding affinity to biological targets. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry and related fields.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O5/c1-15-9-4-3-5-10(16-2)7(9)6-8(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

YPQJUBWFMDIBMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC(=O)C(=O)O

Origin of Product

United States

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